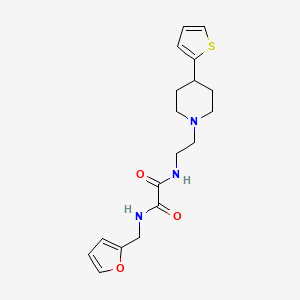
N1-(furan-2-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(furan-2-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a significant impact on various biochemical and physiological processes in the body, making it an important tool for researchers in many different fields.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-[(furan-2-yl)methyl]-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide” (also known as “N1-(furan-2-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide”), focusing on six unique applications:
Antibacterial Agents
The compound’s structure, incorporating both furan and thiophene rings, suggests potential antibacterial properties. Furan derivatives are known for their antibacterial activity against both gram-positive and gram-negative bacteria . The inclusion of a piperidine ring further enhances its potential as an antibacterial agent, making it a promising candidate for developing new antibiotics to combat resistant bacterial strains.
Anticancer Research
The presence of heterocyclic rings like furan and thiophene in the compound’s structure is significant in anticancer research. These rings can interact with DNA and proteins within cancer cells, potentially inhibiting their growth and proliferation . Research into similar compounds has shown promising results in targeting various cancer cell lines, suggesting that this compound could be explored for its anticancer properties.
Neuroprotective Agents
Compounds containing piperidine rings have been studied for their neuroprotective effects. The compound’s unique structure may offer neuroprotective benefits by interacting with neural receptors and enzymes involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes it a potential candidate for developing treatments aimed at protecting neurons from damage and degeneration.
Anti-inflammatory Applications
The compound’s structure suggests potential anti-inflammatory properties. Furan derivatives have been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines . This compound could be investigated for its ability to reduce inflammation in various conditions, including autoimmune diseases and chronic inflammatory disorders.
Antioxidant Properties
The presence of furan and thiophene rings in the compound indicates potential antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals . This compound could be explored for its ability to scavenge free radicals and protect cells from oxidative damage, making it valuable in the development of antioxidant therapies.
Drug Delivery Systems
The unique structure of the compound makes it a potential candidate for drug delivery systems. Its ability to interact with biological membranes and its stability could be leveraged to develop novel drug delivery mechanisms. This could enhance the efficacy and targeted delivery of therapeutic agents, improving treatment outcomes for various diseases.
These applications highlight the diverse potential of “N-[(furan-2-yl)methyl]-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide” in scientific research. Each field offers a unique avenue for further exploration and development, contributing to advancements in medicine and therapeutic treatments.
IntechOpen BMC Chemistry Springer IntechOpen BMC Chemistry : Springer : IntechOpen : BMC Chemistry
Propiedades
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-17(18(23)20-13-15-3-1-11-24-15)19-7-10-21-8-5-14(6-9-21)16-4-2-12-25-16/h1-4,11-12,14H,5-10,13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIPTERGEDEMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1H-imidazol-2-yl)-1-methylpiperazine](/img/structure/B2666485.png)
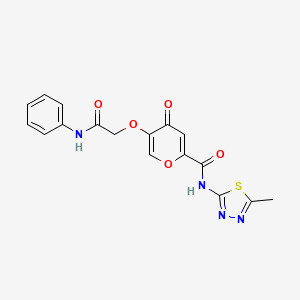
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2666489.png)

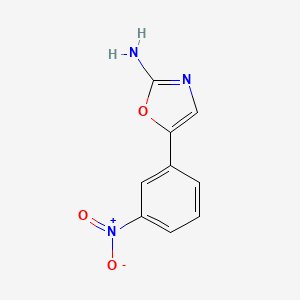
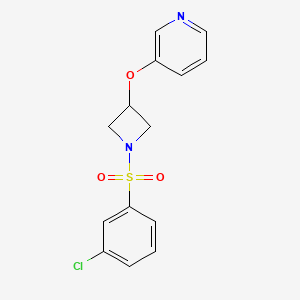
![1-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2666498.png)
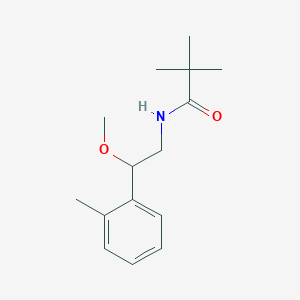

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2666501.png)
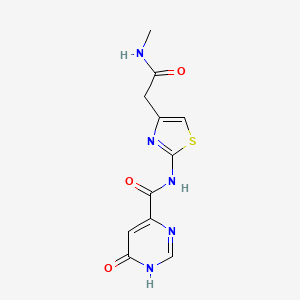
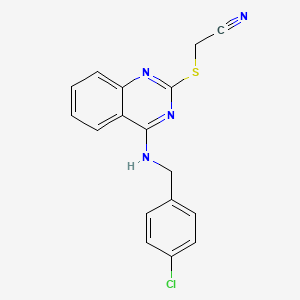
![5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2666504.png)
![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2666505.png)